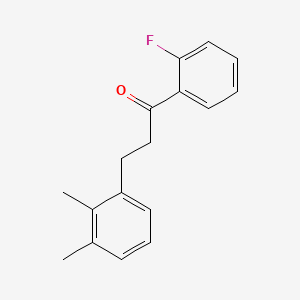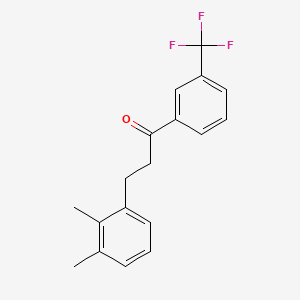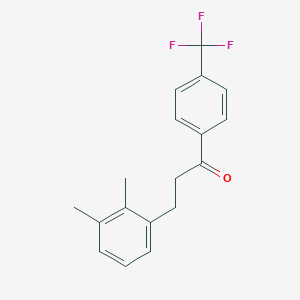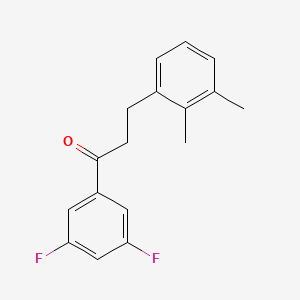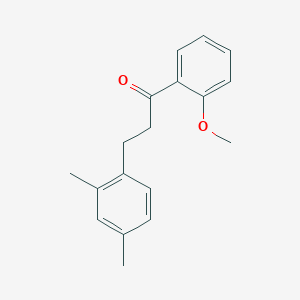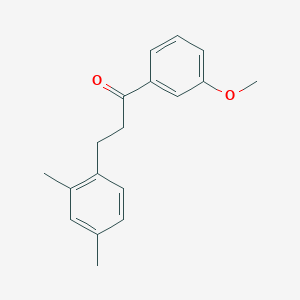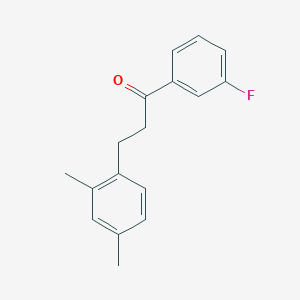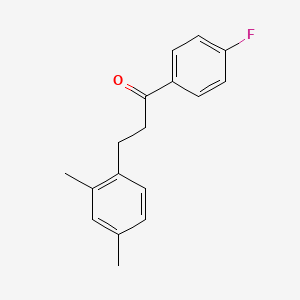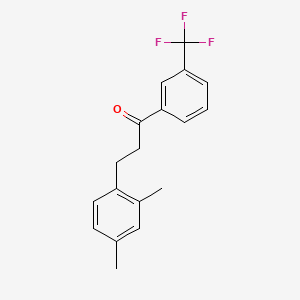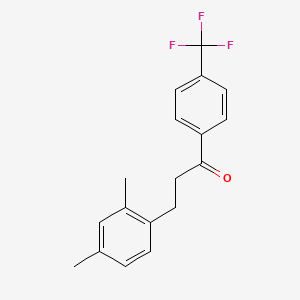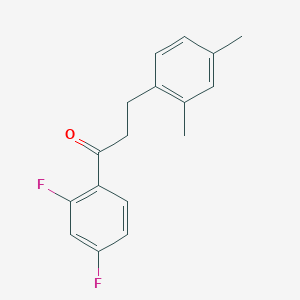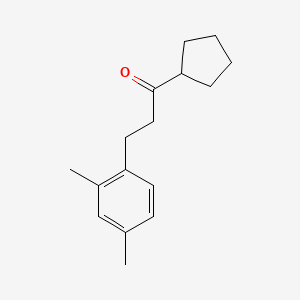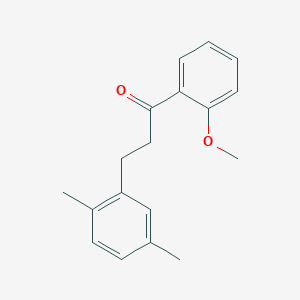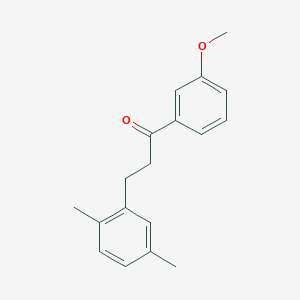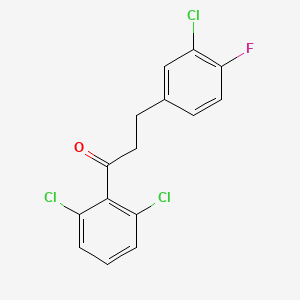
3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with chlorine and fluorine substitutions, and a propiophenone group (a carbon chain attached to a phenyl ring and a carbonyl group) with chlorine substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like chlorine and fluorine would likely create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the carbonyl group in the propiophenone portion of the molecule could make it susceptible to reactions with nucleophiles. Additionally, the halogen atoms (chlorine and fluorine) on the phenyl ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen atoms could increase its molecular weight and potentially its boiling and melting points. The carbonyl group could also influence its polarity .Applications De Recherche Scientifique
Synthesis and Spectral Analysis : Compounds similar to 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone are synthesized for studying their molecular geometry and chemical reactivity. Spectroscopic methods like FT-IR and NMR are used to analyze these compounds. The research also involves computational calculations to understand their chemical properties (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
Polymerization Studies : Certain derivatives are used in the oxidative polymerization process to yield polymers with specific properties. These polymers can be used in various applications, including materials science (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Antipathogenic Activity : Thiourea derivatives containing chloro, bromo, and fluoro groups are synthesized and tested for their interaction with bacterial cells. These compounds show potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Development of Monomers for Polymers : Research also involves the synthesis of monomers like fluoroquinoxaline, which are used to develop polymers. These polymers have potential applications in various fields, including material science and engineering (Baek & Harris, 2005).
Study of Intermolecular Interactions : Investigations into the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, have been conducted. This study is crucial for understanding the chemical behavior of these compounds in various environments (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Exploration of Photodehalogenation Processes : The photodehalogenation of fluoro or chlorobenzene derivatives is explored to understand the generation of phenyl cations and benzyne, which are crucial intermediates in various chemical reactions (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-2-1-3-11(17)15(10)14(20)7-5-9-4-6-13(19)12(18)8-9/h1-4,6,8H,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICBFMLHQTGSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644929 |
Source


|
| Record name | 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone | |
CAS RN |
898781-43-6 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

